1-Benzyl-3-methylimidazolium tetrafluoro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylimidazolium tetrafluoroborate is a chemical compound with the molecular formula C11H13BF4N2 and a molecular weight of 260.04 g/mol . It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
The synthesis of 1-Benzyl-3-methylimidazolium tetrafluoroborate typically involves the reaction of 1-methylimidazole with benzyl chloride to form 1-benzyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or methanol.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism by which 1-Benzyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different solvents .
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a butyl group instead of a benzyl group. It has different solubility and thermal properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group, leading to variations in viscosity and ionic conductivity.
The uniqueness of 1-Benzyl-3-methylimidazolium tetrafluoroborate lies in its benzyl group, which imparts specific solubility and reactivity characteristics that can be advantageous in certain applications.
Properties
Molecular Formula |
C11H13BF4N2 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C11H13N2.BF3.FH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3)4;/h2-8,10H,9H2,1H3;;1H/q+1;;/p-1 |
InChI Key |
CSXVXMXUQNLCFH-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.